
1,3-Butadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Butadienal: is an organic compound with the molecular formula C₄H₆O. It is a colorless liquid that is known for its role as an intermediate in various chemical reactions. This compound is particularly significant in the field of organic chemistry due to its reactivity and versatility in forming different products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Butadienal can be synthesized through several methods. One common approach involves the catalytic conversion of ethanol. This process typically uses a Zr-based catalyst at temperatures ranging from 350 to 400°C . The ethanol undergoes dehydrogenation to form acetaldehyde, which then reacts further to produce this compound.
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the steam cracking process used to generate ethylene and other alkenes . This method involves heating aliphatic hydrocarbons to very high temperatures, resulting in a mixture of unsaturated hydrocarbons, including this compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Butadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butadiene epoxide.
Reduction: It can be reduced to form butadiene alcohol.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Butadiene epoxide.
Reduction: Butadiene alcohol.
Substitution: Halogenated butadiene derivatives.
Scientific Research Applications
1,3-Butadienal has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of synthetic rubber and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-butadienal involves its reactivity with various molecular targets. It can form adducts with nucleophiles, such as DNA and proteins, leading to potential mutagenic and carcinogenic effects . The pathways involved include the formation of epoxide intermediates, which can further react with cellular components.
Comparison with Similar Compounds
1,3-Butadiene: A related compound with similar reactivity but lacking the aldehyde functional group.
Uniqueness: 1,3-Butadienal is unique due to its aldehyde functional group, which imparts distinct reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
CAS No. |
50888-73-8 |
|---|---|
Molecular Formula |
C4H4O |
Molecular Weight |
68.07 g/mol |
InChI |
InChI=1S/C4H4O/c1-2-3-4-5/h2-3H,1H2 |
InChI Key |
XGIVOKYSENAIBM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


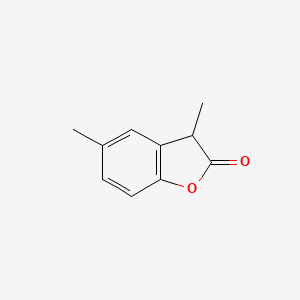
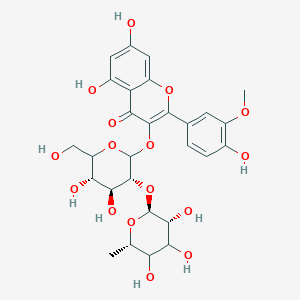

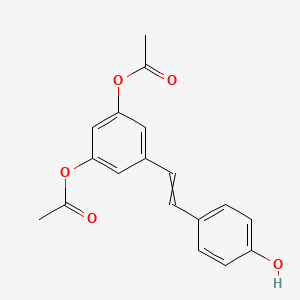

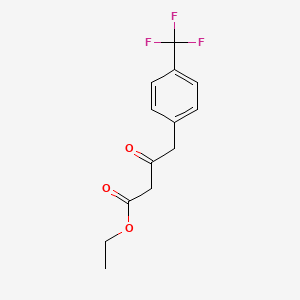
![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride](/img/structure/B15146312.png)

![1-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one](/img/structure/B15146324.png)


![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
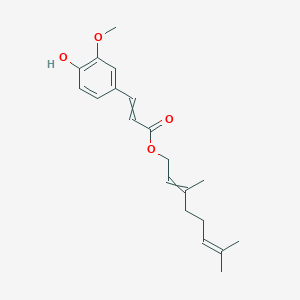
![(2R,3R,4S,5R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol](/img/structure/B15146368.png)
